JTZ-951 hydrochloride

Description

Overview of Hypoxia-Inducible Factor (HIF) Pathway Regulation

The Hypoxia-Inducible Factor (HIF) pathway is a critical signaling cascade that allows cells to adapt to environments with low oxygen, a condition known as hypoxia. haaselab.org HIF is a transcription factor composed of two subunits: an oxygen-sensitive alpha (α) subunit and a constitutively expressed beta (β) subunit. nih.goversnet.org There are three identified HIF-α subunits: HIF-1α, HIF-2α, and HIF-3α. haaselab.org

Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously produced but rapidly degraded. haaselab.org However, in hypoxic conditions, the HIF-α subunit becomes stable, allowing it to move into the cell nucleus. haaselab.orgnih.gov In the nucleus, it pairs with the HIF-β subunit, forming a functional HIF complex. reactome.org This complex then binds to specific DNA sequences called hypoxia-responsive elements (HREs) in the regulatory regions of target genes, activating their transcription. patsnap.com These target genes are involved in a wide array of cellular processes, including erythropoiesis (red blood cell production), angiogenesis (new blood vessel formation), and glycolysis. nih.goversnet.org

Role of Prolyl Hydroxylase Domain (PHD) Enzymes in HIF Homeostasis

The stability of the HIF-α subunit is primarily regulated by a family of enzymes called prolyl hydroxylase domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3. haaselab.orgkoreamed.org These enzymes act as cellular oxygen sensors. proteopedia.org In the presence of sufficient oxygen, PHDs add hydroxyl groups to specific proline residues on the HIF-α subunit. nih.govdovepress.com This hydroxylation event acts as a signal for another protein, the von Hippel-Lindau (VHL) tumor suppressor protein, to bind to HIF-α. annualreviews.orgpnas.org The VHL protein is part of a larger complex that tags HIF-α for destruction by the proteasome, a cellular machine responsible for degrading unwanted proteins. proteopedia.orgnih.gov This process ensures that HIF-α levels remain low when oxygen is plentiful. pnas.org

Conceptual Basis for HIF-PH Inhibitor Development

The development of HIF-prolyl hydroxylase (HIF-PH) inhibitors is based on the concept of stabilizing the HIF-α subunit to stimulate the production of erythropoietin (EPO), a key hormone in red blood cell production. freseniusmedicalcare.comyoutube.com By inhibiting the PHD enzymes, these drugs prevent the hydroxylation of HIF-α, even in the presence of normal oxygen levels. patsnap.compatsnap.com This "tricks" the cell into thinking it is in a hypoxic state. patsnap.com

The stabilized HIF-α then travels to the nucleus, dimerizes with HIF-β, and activates the transcription of the EPO gene, leading to increased endogenous EPO production. patsnap.compatsnap.com This, in turn, stimulates the bone marrow to produce more red blood cells, thereby addressing anemia. patsnap.com Furthermore, HIF-PH inhibitors have been shown to improve iron utilization, another critical component of red blood cell formation. nih.gov

Historical Context of JTZ-951 Hydrochloride Discovery

JTZ-951, also known as enarodustat (B608261), was discovered by Japan Tobacco Inc. patsnap.comjt.com The development of JTZ-951 stemmed from the identification of triazolopyridine derivatives as potent inhibitors of PHD2. acs.org Through lead optimization aimed at enhancing the release of erythropoietin in cells and in vivo, researchers identified JTZ-951 (compound 14), which demonstrated the ability to increase hemoglobin levels in rats with daily oral administration. acs.org In 2016, JW Pharmaceutical signed a license agreement with Japan Tobacco for the clinical trials and sales of JTZ-951 in Korea. jw-pharma.co.kr Subsequently, Japan Tobacco and Torii Pharmaceutical Co., Ltd. entered into an agreement for the co-development and commercialization of JTZ-951 in Japan in 2017. jt.com In September 2020, enarodustat received approval from the Pharmaceuticals and Medical Devices Agency (PMDA) in Japan for the treatment of anemia associated with chronic kidney disease. drugcentral.orginvivochem.com

Detailed Research Findings

Inhibitory Activity of JTZ-951

| Target | IC50/Ki |

|---|---|

| Human HIF-PH1 | Ki = 16 nM caymanchem.com |

| Human HIF-PH2 | Ki = 61 nM caymanchem.com |

| Human HIF-PH3 | Ki = 101 nM caymanchem.com |

| EPO production in Hep3B cells | EC50 = 4.7 µM caymanchem.com |

| CYP enzymes (various) | IC50 > 100 µM medchemexpress.cominvivochem.cn |

| hERG | IC50 > 100 µM medchemexpress.cominvivochem.cn |

Effects of JTZ-951 in Preclinical Models

| Model | Effect |

|---|---|

| Normal rats | Increased hepatic and renal EPO mRNA levels and plasma EPO concentrations. nih.gov |

| 5/6-nephrectomized rats | Stimulated erythropoiesis with both daily and intermittent dosing. nih.gov |

| Rat model of anemia of inflammation | Showed erythropoietic effect, unlike recombinant human erythropoietin (rHuEPO). nih.gov |

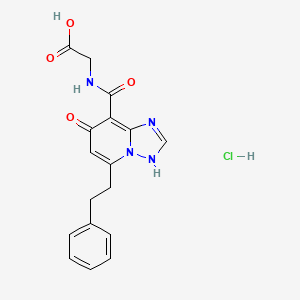

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H17ClN4O4 |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C17H16N4O4.ClH/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24;/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24);1H |

InChI Key |

CREWSCYEFIKFBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O.Cl |

Origin of Product |

United States |

Molecular Mechanism of Action of Jtz 951 Hydrochloride

Target Specificity and Inhibitory Profile

The therapeutic effect of JTZ-951 hydrochloride is derived from its precise and potent interaction with a family of enzymes that act as the primary cellular oxygen sensors.

JTZ-951 is a competitive inhibitor of the prolyl hydroxylase domain (PHD) enzymes, specifically the three main isoforms: PHD1, PHD2, and PHD3. These enzymes are 2-oxoglutarate (2-OG) dependent dioxygenases that play a critical role in oxygen sensing. In the presence of sufficient oxygen, PHDs hydroxylate specific proline residues on the alpha subunits of Hypoxia-Inducible Factor (HIF-α).

JTZ-951 functions by competing with the co-substrate 2-oxoglutarate for binding to the active site of the PHD enzymes. By occupying this site, it prevents the hydroxylation of HIF-α. Research has quantified the inhibitory potency of JTZ-951 against the human recombinant forms of these enzymes. The compound demonstrates potent, low-nanomolar to sub-micromolar inhibition across all three isoforms, with a slightly higher affinity for PHD2, which is considered the primary regulator of HIF-α stability under normoxic conditions.

The specific inhibitory concentrations (IC₅₀) from in vitro enzymatic assays are detailed in the table below.

The direct consequence of PHD inhibition by JTZ-951 is the stabilization of HIF-α subunits. Under normoxic conditions, the hydroxylation of HIF-α by PHDs marks it for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low.

By preventing the initial hydroxylation step, JTZ-951 disrupts this entire degradation pathway. As a result, HIF-α subunits accumulate within the cell cytoplasm even under normal oxygen levels. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This HIF-α/HIF-β heterodimer binds to specific DNA sequences called Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes that are crucial for adaptation to hypoxia, including erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and transport (e.g., transferrin, ceruloplasmin).

Studies in human cell lines, such as the hepatocarcinoma cell line Hep3B, have demonstrated that treatment with JTZ-951 leads to a dose-dependent increase in the accumulation of HIF-1α and HIF-2α proteins, followed by a significant upregulation of EPO mRNA and protein secretion .

Inhibition of Prolyl Hydroxylase Domain Enzymes (PHD1, PHD2, PHD3)

Ligand-Target Interactions and Binding Dynamics

Understanding the precise molecular interactions between JTZ-951 and its target enzymes is crucial for explaining its high potency and specificity. Computational studies have provided significant insights into these dynamics.

Computational methods, including molecular docking and molecular dynamics simulations, have been employed to elucidate the binding mode of JTZ-951 within the catalytic pocket of PHD2.

Molecular docking simulations predict the preferred orientation and conformation of JTZ-951 when bound to the active site of PHD2. These studies reveal that JTZ-951 establishes a series of highly favorable interactions that anchor it firmly within the binding pocket, effectively mimicking the binding of the endogenous substrate, 2-oxoglutarate.

The critical interactions identified include:

Metal Chelation: The carboxylate and adjacent hydroxyl groups on the JTZ-951 molecule form a bidentate chelation with the catalytic, non-heme Fe(II) ion at the core of the active site. This interaction is fundamental to the inhibitory mechanism of this class of compounds.

Hydrogen Bonding: The inhibitor forms multiple hydrogen bonds with key amino acid residues that line the active site. For instance, the carboxylate group also interacts with the side chains of residues such as Tyrosine (e.g., Tyr310) and Arginine (e.g., Arg383), which are vital for substrate recognition.

Hydrophobic Interactions: Portions of the JTZ-951 molecule engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, further contributing to the stability of the ligand-protein complex.

These combined interactions explain the high-affinity binding and potent competitive inhibition observed in enzymatic assays.

To assess the stability of the binding pose predicted by docking, molecular dynamics (MD) simulations are performed. These simulations model the movement of every atom in the JTZ-951-PHD2 complex over a period of time (e.g., tens to hundreds of nanoseconds), providing a dynamic view of the interaction.

MD simulations for the JTZ-951-PHD2 complex have confirmed that the docked pose is highly stable. Analysis of the root-mean-square deviation (RMSD) for both the protein backbone and the ligand shows minimal fluctuation after an initial equilibration period, indicating that the complex remains in a stable conformational state. Furthermore, these simulations show that the critical interactions—specifically the chelation of the Fe(II) ion and the key hydrogen bonds identified in docking—are maintained with high occupancy throughout the simulation. This persistence confirms a stable and long-lived binding mode, which is consistent with the potent inhibitory activity of this compound.

Computational Modeling and Simulation Studies

Binding Free Energy Decomposition Analysis

In a comparative study, the binding affinity of JTZ-951 (referred to as compound 14 in the study) was found to be more stable compared to its analogues when complexed with PHD-2. tandfonline.com The calculations of the binding free energy components reveal the contributions of electrostatic interactions, van der Waals forces, polar solvation energy, and non-polar solvation energy to the stability of the JTZ-951-PHD-2 complex. The propyl benzene (B151609) group of JTZ-951 was identified as a critical structural feature that significantly contributes to its potent inhibitory activity by ensuring a precise and stable fit within the active pocket of PHD-2. tandfonline.comresearchgate.net

The results from the energy decomposition analysis are consistent with experimental observations of the inhibitory activity of JTZ-951, underscoring the reliability of these computational methods in predicting and explaining the molecular interactions. tandfonline.comresearchgate.net

| Energy Component | Contribution to Binding |

| Electrostatic Interactions | Favorable |

| Van der Waals Energy | Favorable |

| Polar Solvation Energy | Unfavorable |

| Non-polar Solvation Energy | Favorable |

This interactive table summarizes the general contributions of different energy components to the binding of a ligand to a protein, as determined by methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). The specific values for JTZ-951 would require access to the raw data from the cited study.

Key Residues and Interaction Motifs (e.g., π–π stacking interactions with Tyr310)

The potent and selective inhibition of PHD-2 by this compound is attributed to a network of specific interactions with key amino acid residues within the enzyme's active site. Computational studies have identified a constellation of residues that form the binding pocket for JTZ-951. tandfonline.comresearchgate.net

These key residues include:

Asp254

Tyr303

Tyr310

Ile327

Leu343

Glu375

Val376

Arg411

A particularly significant interaction is the π–π stacking between the triazolopyridine ring system of JTZ-951 and the aromatic side chain of Tyrosine 310 (Tyr310). acs.orgnewdrugapprovals.orgnewdrugapprovals.org This type of non-covalent interaction is crucial for the orientation and stabilization of the inhibitor within the active site. Electrostatic calculations have further supported the favorability of this π–π stacking interaction, highlighting its importance in the potency of triazolopyridine derivatives as PHD2 inhibitors. acs.orgnewdrugapprovals.orgnewdrugapprovals.org

In Vitro Research on Jtz 951 Hydrochloride

Cellular Model Systems for Investigation

HIF-Target Gene Activation Studies (e.g., EPO release in Hep3B cells)

The human hepatoma cell line, Hep3B, is a well-established model for studying the regulation of erythropoietin (EPO) production. In these cells, JTZ-951 has been shown to effectively increase the protein levels of both HIF-1α and HIF-2α. nih.govresearchgate.net This stabilization of HIF-α subunits leads to a subsequent increase in EPO mRNA levels and the production and release of EPO. nih.govresearchgate.netresearchgate.net The potency of JTZ-951 in this cellular system has been quantified, with an EC50 value of 5.7 µM for EPO release. probechem.comselleckchem.comselleck.co.jp Further studies have confirmed that JTZ-951 is a potent inhibitor of PHD, with an EC50 of 0.22 μM. invivochem.commedchemexpress.comglpbio.com

Table 1: Effect of JTZ-951 on Hep3B Cells

| Parameter | Effect of JTZ-951 | Reference |

|---|---|---|

| HIF-1α Protein Levels | Increased | nih.govresearchgate.net |

| HIF-2α Protein Levels | Increased | nih.govresearchgate.net |

| EPO mRNA Levels | Increased | nih.govresearchgate.net |

| EPO Production/Release | Increased | nih.govresearchgate.netresearchgate.net |

| EC50 for EPO Release | 5.7 µM | probechem.comselleckchem.comselleck.co.jp |

Fibroblast Phenotype Modulation Studies (e.g., Renal Interstitial Fibroblasts - RIFs)

In the context of kidney disease, the transformation of renal interstitial fibroblasts (RIFs) into myofibroblasts is a key event in the development of renal fibrosis. An in vitro model was established to mimic this transformation, where RIFs lose their ability to produce EPO under hypoxic conditions and express markers of myofibroblasts. physiology.orgnih.gov In this model, the addition of JTZ-951 was shown to stabilize HIF proteins in RIFs. physiology.orgnih.gov This stabilization suppressed the transformation of RIFs into myofibroblasts, a change evidenced by the suppression of α-smooth muscle actin (αSMA) expression. physiology.orgphysiology.org Consequently, JTZ-951 helped maintain the hypoxia-inducible EPO expression in these cells. physiology.orgnih.gov

Biochemical and Cell-Based Assay Methodologies

Enzyme Inhibition Assays (e.g., PHD2 cell-free assay)

The direct inhibitory effect of JTZ-951 on the enzymatic activity of PHDs has been confirmed through cell-free assays. JTZ-951 demonstrates inhibitory activity against human HIF-prolyl hydroxylase isoforms 1, 2, and 3. nih.gov Specifically, for PHD2, JTZ-951 exhibits a half-maximal inhibitory concentration (IC50) of 0.22 µM. probechem.com This direct inhibition of PHD enzymes is the foundational mechanism for the subsequent stabilization of HIF-α.

Table 2: JTZ-951 PHD Inhibition

| Enzyme | IC50 | Reference |

|---|

Protein Expression Analysis (e.g., HIF-2α, αSMA via Western Blot)

Western blot analysis has been a critical tool in understanding the effects of JTZ-951 on protein expression. In the RIF transformation model, treatment with JTZ-951 led to the stabilization and increased detection of both HIF-1α and HIF-2α proteins. physiology.org Concurrently, the expression of αSMA, a marker for myofibroblast transformation, was suppressed in RIFs treated with JTZ-951. physiology.org These findings provide direct visual evidence of the compound's impact at the protein level.

Gene Expression Analysis (e.g., Hypoxia-Inducible Genes via Real-Time PCR)

The downstream consequences of HIF stabilization by JTZ-951 have been investigated using real-time polymerase chain reaction (PCR). In the RIF model, JTZ-951 treatment not only maintained the hypoxic induction of EPO but also suppressed the expression of several fibrosis-related factors. physiology.orgnih.gov Specifically, the mRNA levels of Fibroblast Growth Factor 2 (FGF2), FGF7, and FGF18, which are typically upregulated during RIF transformation, were suppressed by JTZ-951. physiology.orgnih.gov Furthermore, in a model of anemia of inflammation, JTZ-951 was shown to decrease hepatic hepcidin (B1576463) mRNA levels. sci-hub.se

Table 3: Gene Expression Modulation by JTZ-951

| Gene | Cellular Context | Effect of JTZ-951 | Reference |

|---|---|---|---|

| EPO | Renal Interstitial Fibroblasts | Maintained Hypoxic Induction | physiology.orgnih.gov |

| FGF2 | Renal Interstitial Fibroblasts | Suppressed Expression | physiology.orgnih.gov |

| FGF7 | Renal Interstitial Fibroblasts | Suppressed Expression | physiology.orgnih.gov |

| FGF18 | Renal Interstitial Fibroblasts | Suppressed Expression | physiology.orgnih.gov |

Cellular Response Quantification

In vitro studies have quantified the cellular responses to JTZ-951, particularly focusing on the production of erythropoietin (EPO) and the modulation of fibroblast transformation markers.

EPO Production

JTZ-951 has been shown to stimulate the production of EPO in various cell lines. In human Hep3B cells, a liver-derived cell line, JTZ-951 treatment resulted in a significant increase in EPO production. selleckchem.comresearchgate.netresearchgate.netnih.gov The half-maximal effective concentration (EC50) for EPO release from Hep3B cells was determined to be 5.7 μM. selleckchem.com This effect is a direct consequence of HIF-α stabilization, which in turn upregulates the transcription of the EPO gene. researchgate.netresearchgate.netnih.gov

| Cell Line | Response | Metric | Value | Reference |

| Hep3B | EPO Release | EC50 | 5.7 μM | selleckchem.com |

| Hep3B | EPO Production | Increased | - | researchgate.netresearchgate.netnih.gov |

| Hep3B | EPO mRNA Levels | Increased | - | researchgate.netresearchgate.netnih.gov |

Table 1: In Vitro EPO Production in Response to JTZ-951

Fibroblast Transformation Markers

Research has also investigated the effect of JTZ-951 on the transformation of renal interstitial fibroblasts (RIFs), a key process in the development of renal fibrosis. An in vitro model of RIF transformation demonstrated that JTZ-951 suppressed this process and helped maintain the cells' capacity for hypoxia-inducible EPO expression. invivochem.comnih.govphysiology.org

A significant finding was the suppression of fibrosis-related factor expression by JTZ-951. Specifically, the expression of Fibroblast Growth Factor 2 (FGF2), FGF7, and FGF18, which are typically upregulated during RIF transformation, was suppressed by the compound. invivochem.comnih.govphysiology.org This suggests a therapeutic potential for JTZ-951 in mitigating the fibrotic processes associated with chronic kidney disease. nih.gov

| Cell Type | Marker | Effect of JTZ-951 | Reference |

| Renal Interstitial Fibroblasts (RIFs) | Transformation to Myofibroblasts | Suppressed | invivochem.comnih.govphysiology.org |

| Renal Interstitial Fibroblasts (RIFs) | Hypoxia-inducible EPO expression | Maintained | invivochem.comnih.govphysiology.org |

| Renal Interstitial Fibroblasts (RIFs) | FGF2 Expression | Suppressed | invivochem.comnih.govphysiology.org |

| Renal Interstitial Fibroblasts (RIFs) | FGF7 Expression | Suppressed | invivochem.comnih.govphysiology.org |

| Renal Interstitial Fibroblasts (RIFs) | FGF18 Expression | Suppressed | invivochem.comnih.govphysiology.org |

Table 2: Effect of JTZ-951 on Fibroblast Transformation Markers

Elucidation of Intracellular Signaling Pathways

The mechanism of action of JTZ-951 involves the modulation of specific intracellular signaling pathways, primarily centered around the HIF transcription factor.

HIF-Dependent Gene Transcription Regulation

JTZ-951 is a potent inhibitor of HIF prolyl hydroxylase, with an in vitro human IC50 of 0.106 µmol/L. oup.com By inhibiting PHD enzymes, JTZ-951 prevents the hydroxylation and subsequent degradation of HIF-α subunits. nih.gov This leads to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus, heterodimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. researchgate.net

In Hep3B cells, treatment with JTZ-951 led to an increase in the protein levels of both HIF-1α and HIF-2α. researchgate.netresearchgate.netnih.gov This stabilization of HIF-α is the direct upstream event that triggers the transcription of a wide array of genes involved in the adaptive response to hypoxia, most notably the EPO gene. researchgate.netresearchgate.netnih.gov

| Cell Line | Signaling Molecule | Effect of JTZ-951 | Reference |

| Hep3B | HIF-1α Protein Levels | Increased | researchgate.netresearchgate.netnih.gov |

| Hep3B | HIF-2α Protein Levels | Increased | researchgate.netresearchgate.netnih.gov |

Table 3: HIF-α Stabilization by JTZ-951

Investigation of Downstream Signaling Cascades

Further research has begun to explore the downstream signaling cascades affected by JTZ-951 beyond direct HIF-dependent transcription. One such pathway is the ARHGAP29-Rho signaling pathway. While direct studies on JTZ-951's effect on this specific pathway are limited, the connection between HIF-α and Rho signaling provides a basis for investigation.

Preclinical in Vivo Investigations of Jtz 951 Hydrochloride

Non-Human Animal Models for Therapeutic Evaluation

A range of non-human animal models has been employed to investigate the in vivo effects of JTZ-951 hydrochloride. These models can be broadly categorized into those with normal physiological function to assess baseline effects and those that mimic specific human diseases to evaluate therapeutic efficacy.

In normal rats, JTZ-951 has been shown to stimulate erythropoiesis. nih.govnih.gov Following oral administration, the compound led to increased levels of erythropoietin (EPO) mRNA in both the liver and kidneys, which was followed by a rise in plasma EPO concentrations. nih.govresearchgate.net Repeated dosing in normal rats resulted in an increase in hemoglobin levels. nih.govmedchemexpress.comresearchgate.net A comparative study with recombinant human erythropoietin (rHuEPO) revealed that while both agents had similar erythropoietic effects, JTZ-951 maintained the hemoglobin content in red blood cells more effectively. nih.gov

To assess the therapeutic potential of JTZ-951, several disease models have been utilized, reflecting conditions such as anemia of inflammation, renal fibrosis, and carcinogenicity.

In a rat model of anemia of inflammation, a condition characterized by impaired iron utilization, JTZ-951 demonstrated a significant erythropoietic effect. nih.gov This is in contrast to rHuEPO, which was less effective under these inflammatory conditions. nih.gov A single dose of JTZ-951 was found to decrease the expression of hepcidin (B1576463), a key regulator of iron availability, within 24 hours. nih.gov This suggests that JTZ-951 improves anemia of inflammation by enhancing iron utilization for erythropoiesis. nih.govresearchgate.net

The effect of JTZ-951 on renal fibrosis has been investigated in models of tubulointerstitial fibrosis (TIF). In an in vitro model using renal interstitial fibroblasts (RIFs), JTZ-951 was shown to suppress the transformation of these fibroblasts into myofibroblasts, a key process in the development of fibrosis. physiology.org It also maintained the hypoxia-inducible expression of EPO in these cells. physiology.org Furthermore, JTZ-951 suppressed the expression of profibrotic factors such as FGF2, FGF7, and FGF18, which are upregulated during RIF transformation. physiology.orginvivochem.com These findings suggest a potential therapeutic role for JTZ-951 in mitigating renal fibrosis, a hallmark of chronic kidney disease. physiology.orgnih.gov

The carcinogenic potential of JTZ-951 (enarodustat) has been evaluated in long-term studies using two different rodent models. A 26-week study was conducted in Tg.rasH2 mice, a transgenic model sensitive to tumor induction. researchgate.netfda.gov Additionally, a 2-year carcinogenicity study was performed in Sprague-Dawley rats. researchgate.netfda.gov In both the Tg.rasH2 mouse and the Sprague-Dawley rat studies, enarodustat (B608261) did not increase the incidence of any tumors. researchgate.net These studies concluded that JTZ-951 is not considered to be carcinogenic. researchgate.netfda.gov

Disease Models Reflecting Pathophysiological States

Models of Renal Tubulointerstitial Fibrosis (TIF)

Pharmacodynamic Assessments in Preclinical Models

Pharmacodynamic studies in preclinical models have provided insights into the dose-dependent effects and the mechanism of action of JTZ-951.

In normal rats, a single oral dose of JTZ-951 led to a dose-dependent increase in plasma EPO concentrations. nih.gov Repeated oral administration in a rat model of renal anemia (5/6-nephrectomized rats) also demonstrated a dose-dependent stimulation of erythropoiesis. nih.govnih.gov

The primary pharmacodynamic effect of JTZ-951 is the stabilization of hypoxia-inducible factor (HIF), which in turn leads to the transcriptional activation of target genes, most notably EPO. nih.gov In Hep3B cells, a human hepatoma cell line, JTZ-951 increased the protein levels of both HIF-1α and HIF-2α, leading to increased EPO mRNA and protein levels. nih.govresearchgate.net

A key aspect of JTZ-951's pharmacodynamic profile is its effect on iron metabolism. By suppressing hepcidin, JTZ-951 facilitates more efficient iron utilization for the production of new red blood cells. nih.gov This was observed in normal rats where repeated doses of JTZ-951 led to erythropoiesis while maintaining red blood cell hemoglobin content, unlike rHuEPO which resulted in a decrease in some erythrocyte parameters. nih.gov

The table below summarizes key findings from the preclinical in vivo investigations of this compound.

| Model | Key Findings | Reference(s) |

| Normal Rats | Increased hepatic and renal EPO mRNA and plasma EPO. Increased hemoglobin with repeated dosing. Maintained red blood cell hemoglobin content better than rHuEPO. | nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net |

| Anemia of Inflammation Rat Model | Showed erythropoietic effect where rHuEPO was ineffective. Decreased hepcidin expression, improving iron utilization. | nih.govresearchgate.net |

| Renal Tubulointerstitial Fibrosis (TIF) Model (in vitro) | Suppressed transformation of renal interstitial fibroblasts to myofibroblasts. Maintained hypoxia-inducible EPO expression. Suppressed expression of profibrotic factors (FGF2, FGF7, FGF18). | physiology.orginvivochem.comnih.gov |

| Tg.rasH2 Mice (Carcinogenicity) | No increase in tumor incidence after 26 weeks of administration. | researchgate.netfda.gov |

| Sprague-Dawley Rats (Carcinogenicity) | No increase in tumor incidence after a 2-year study. | researchgate.netfda.gov |

| 5/6-Nephrectomized Rats (Renal Anemia) | Dose-dependent increase in plasma EPO and stimulation of erythropoiesis. | nih.govnih.gov |

| Hep3B Cells (in vitro) | Increased HIF-1α and HIF-2α protein levels, leading to increased EPO mRNA and production. | nih.govresearchgate.net |

Erythropoietic Responses (e.g., Endogenous Erythropoietin Production)

Preclinical investigations in rat models have demonstrated that JTZ-951 is a potent stimulator of erythropoiesis. Administration of the compound leads to an increase in endogenous erythropoietin levels. invivochem.comresearcher.life In 5/6-nephrectomized rats, a model for chronic kidney disease (CKD), JTZ-951 administration increased both plasma EPO and hemoglobin levels. caymanchem.com This mechanism mimics the body's natural response to low-oxygen conditions, thereby inducing red blood cell production. nih.gov Studies in normal rats showed that repeated oral dosing of JTZ-951 effectively increased hemoglobin levels. researcher.life The compound was found to induce erythropoiesis while maintaining the hemoglobin content within red blood cells. nih.gov

| Parameter | Observed Effect in Preclinical Models | Model System | Reference |

|---|---|---|---|

| Endogenous Erythropoietin (EPO) | Increased plasma levels | Control rats, 5/6-nephrectomized rats | caymanchem.com |

| Hemoglobin (Hb) Levels | Increased levels | 5/6-nephrectomized rats, Normal rats | researcher.lifecaymanchem.com |

| Erythropoiesis | Stimulated | Rat models | invivochem.comnih.gov |

Iron Homeostasis Modulation (e.g., Hepcidin Expression, Iron Utilization)

JTZ-951 has been shown to modulate iron homeostasis, a critical component of effective erythropoiesis. A key finding from preclinical studies is its effect on hepcidin, the primary regulator of iron absorption and distribution. nih.govresearchgate.netgubra.dk In normal rats, a single dose of JTZ-951 resulted in a decrease in hepcidin expression within 24 hours. nih.gov This reduction in hepcidin is significant as hepcidin typically restricts iron availability by promoting the degradation of the iron exporter ferroportin. nih.gov By suppressing hepcidin, JTZ-951 facilitates more efficient iron utilization for the synthesis of new red blood cells. nih.gov This effect was particularly evident in a rat model of anemia of inflammation, where JTZ-951 demonstrated an erythropoietic effect by improving iron utilization, a condition where erythropoiesis-stimulating agents (ESAs) like rHuEPO are often less effective. nih.gov

Impact on Renal Fibrosis Markers (e.g., αSMA expression in kidney tissue)

The potential of HIF-PH inhibitors to affect tissue fibrosis has been a subject of investigation. Renal fibrosis is a common pathway in chronic kidney disease, characterized by the activation of fibroblasts into myofibroblasts, which express alpha-smooth muscle actin (α-SMA) and deposit extracellular matrix. frontiersin.orgd-nb.info An in vitro study established a model for the transformation of renal interstitial fibroblasts (RIFs). physiology.org In this model, JTZ-951 was shown to suppress the transformation of these fibroblasts into α-SMA-positive myofibroblasts. physiology.org The study demonstrated that JTZ-951 suppressed αSMA expression and maintained hypoxia-inducible EPO expression in the cultured RIFs. physiology.org However, the authors noted that preliminary findings in a unilateral ureteral obstruction (UUO) animal model, which induces severe and rapid fibrosis, did not show a similar suppression of fibrosis, suggesting that the severity of this specific in vivo model might obscure the compound's effects. physiology.org

| Parameter | Observed Effect | Model System | Reference |

|---|---|---|---|

| α-Smooth Muscle Actin (α-SMA) Expression | Suppressed | In vitro model of renal interstitial fibroblast (RIF) transformation | physiology.org |

| Fibroblast Transformation | Suppressed | In vitro model of renal interstitial fibroblast (RIF) transformation | physiology.org |

Comparative Preclinical Pharmacological Analyses

To better understand the unique pharmacological profile of JTZ-951, preclinical studies have directly compared its effects to those of standard therapies, such as recombinant human erythropoietin (rHuEPO).

Comparative Effects on Iron Metabolism and Erythropoiesis

The most significant distinction observed in preclinical comparative analyses lies in the modulation of iron metabolism. JTZ-951 exhibited more efficient iron utilization during erythropoiesis compared to rHuEPO. nih.gov A pivotal differentiating factor is the response of hepcidin. A single dose of JTZ-951 led to a discernible decrease in hepcidin expression, an effect that was not observed following a single dose of rHuEPO. nih.gov This suggests that JTZ-951, unlike rHuEPO, actively improves iron availability for erythropoiesis by downregulating hepcidin, which may contribute to its efficacy in inflammatory states. nih.gov

| Parameter | JTZ-951 | rHuEPO | Reference |

|---|---|---|---|

| Erythropoiesis in Anemia of Inflammation Model | Effective | Not effective | nih.gov |

| Iron Utilization | More efficient | Less efficient | nih.gov |

| Hepcidin Expression (Single Dose) | Decreased | No change | nih.gov |

| Red Blood Cell Hemoglobin Content (Repeated Dosing) | Retained | Decreased | nih.gov |

Pharmacological Characteristics and Drug Interaction Potential of Jtz 951 Hydrochloride in Preclinical Contexts

Preclinical Pharmacokinetics and Disposition in Animal Models

The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile in animal models is a critical component of preclinical development. These studies provide essential data for understanding the compound's behavior in a biological system.

Absorption Profiles

Preclinical studies in rat models have demonstrated that JTZ-951 is rapidly absorbed following oral administration. In these studies, the maximum plasma concentration (Tmax) was achieved swiftly, indicating efficient uptake from the gastrointestinal tract.

Specifically, in normal and 5/6-nephrectomized rats, plasma concentrations of enarodustat (B608261) peaked approximately 0.5 hours after a single oral dose. portico.org This rapid absorption profile suggests good oral bioavailability. invivochem.commedchemexpress.com Following the peak, the plasma concentration of the compound was observed to decline quickly. portico.org

| Parameter | Species | Value |

| Time to Maximum Concentration (Tmax) | Rat | ~0.5 hours |

Elimination Characteristics

Following its rapid absorption, JTZ-951 is also characterized by a swift elimination from the body in preclinical models. Studies in rats have determined that the elimination half-life is approximately 1 hour. portico.org While not preclinical data, human mass balance studies have identified that the primary route of elimination for enarodustat is through fecal excretion, with urinary excretion being a minor pathway. portico.orgresearchgate.net

| Parameter | Species | Value |

| Elimination Half-life (t1/2) | Rat | ~1 hour |

Enzyme Inhibition Profiles for Drug Interaction Assessment

A crucial aspect of preclinical safety evaluation is determining the potential of a new chemical entity to interfere with the metabolism of other drugs. This is often assessed by screening the compound against key metabolic enzymes, such as the Cytochrome P450 family, and ion channels critical for cardiac function, like the hERG channel.

Cytochrome P450 (CYP) Isozyme Inhibition Screening

In vitro assessments were conducted to evaluate the inhibitory potential of JTZ-951 against a panel of major human Cytochrome P450 (CYP) isozymes. These enzymes are responsible for the metabolism of a vast number of clinically used drugs. The results from these screening assays indicate that JTZ-951 has a very low potential for causing CYP-mediated drug-drug interactions.

The half-maximal inhibitory concentration (IC50) for JTZ-951 was found to be greater than 100 μM for all tested CYP isozymes. invivochem.commedchemexpress.com This high IC50 value suggests that clinically relevant concentrations of JTZ-951 are unlikely to inhibit the metabolic activity of these enzymes.

| CYP Isozyme | In Vitro IC50 (μM) |

| CYP1A2 | >100 |

| CYP2A6 | >100 |

| CYP2B6 | >100 |

| CYP2C8 | >100 |

| CYP2C9 | >100 |

| CYP2C19 | >100 |

| CYP2D6 | >100 |

| CYP3A4/5 | >100 |

Human Ether-à-go-go-Related Gene (hERG) Channel Interaction Assessment

Interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key concern in drug development due to the risk of drug-induced QT interval prolongation and potentially fatal cardiac arrhythmias. Preclinical in vitro evaluation of JTZ-951 demonstrates a low risk for this type of interaction.

The hERG current was measured using the whole-cell patch-clamp method in HEK293 cells transfected with the hERG gene. invivochem.com The assessment revealed that JTZ-951 has a very high IC50 value for the hERG channel, indicating a weak potential for blockade. invivochem.commedchemexpress.com

| Assay | Parameter | Value |

| hERG Channel Inhibition | IC50 | >100 μM |

Broader Academic Implications and Future Research Directions

Advancements in Hypoxia Biology Research Through JTZ-951 Hydrochloride

The study of this compound has provided a valuable chemical tool to probe the intricate mechanisms of the cellular response to hypoxia. Under normal oxygen levels, HIF-α subunits are hydroxylated by PHD enzymes, leading to their degradation. oup.com By inhibiting PHDs, this compound stabilizes HIF-α, mimicking a hypoxic state and allowing researchers to dissect the downstream effects of HIF activation in a controlled manner. oup.cominvivochem.com

This has been particularly insightful in understanding the differential roles of HIF-1α and HIF-2α, the two major isoforms of the HIF-α subunit. oup.com Research utilizing this compound and other PHD inhibitors helps to elucidate the specific target genes and physiological responses mediated by each isoform. oup.commdpi.com For instance, HIF-2α is considered the primary driver of erythropoietin (EPO) production. portico.org The ability to pharmacologically activate these pathways with molecules like this compound opens new avenues for studying the complex network of hypoxia-regulated genes involved in erythropoiesis, angiogenesis, and cellular metabolism. researchgate.net

Insights into Iron Metabolism Regulation

This compound has shed light on the integrated regulation of erythropoiesis and iron metabolism. Unlike traditional erythropoiesis-stimulating agents (ESAs), which can sometimes lead to functional iron deficiency, this compound appears to enhance iron utilization. researchgate.netnih.gov Studies have shown that a single dose of this compound can lead to a decrease in hepcidin (B1576463) expression within 24 hours. researchgate.netnih.gov Hepcidin is a key regulator of iron absorption and mobilization, and its suppression by this compound facilitates increased iron availability for red blood cell production. researchgate.nethaaselab.org

This dual action of stimulating EPO production and improving iron homeostasis represents a significant advancement in understanding how the body coordinates these two critical processes. mdpi.comhaaselab.org The mechanism involves the HIF-2α-mediated transcriptional regulation of genes involved in iron transport and metabolism, such as duodenal cytochrome b (Dcytb) and divalent metal transporter 1 (DMT1). mdpi.comhaaselab.org The findings from studies with this compound are crucial for developing therapies for anemia of inflammation, a condition characterized by high hepcidin levels and restricted iron availability. researchgate.netnih.gov

Potential for Novel Therapeutic Strategies Beyond Anemia (e.g., Tissue Fibrosis)

The implications of HIF stabilization by this compound extend to conditions beyond anemia, with tissue fibrosis being a promising area of investigation. mdpi.com Fibrosis, the excessive accumulation of extracellular matrix, is a hallmark of chronic diseases affecting organs like the kidneys. physiology.org Research suggests that this compound can suppress the transformation of renal interstitial fibroblasts into myofibroblasts, which are key players in the fibrotic process. mdpi.comphysiology.orgresearchgate.net

Specifically, this compound has been shown to downregulate the expression of profibrotic factors such as Fibroblast Growth Factor 2 (FGF2), FGF7, and FGF18. invivochem.comphysiology.org This suggests a potential therapeutic role for HIF-PH inhibitors in mitigating the progression of chronic kidney disease (CKD) and other fibrotic conditions. mdpi.com While the primary application of this compound is for renal anemia, its anti-fibrotic properties highlight the potential for repurposing this class of drugs for a broader range of diseases. invivochem.commdpi.com

Considerations for Next-Generation HIF-PH Inhibitor Design and Development

The development of this compound and other first-generation HIF-PH inhibitors provides a foundation for the design of more advanced and selective molecules. Future research is likely to focus on several key areas:

Isoform Selectivity: Developing inhibitors with greater selectivity for specific PHD isoforms (PHD1, PHD2, and PHD3) could lead to more targeted therapeutic effects and potentially fewer off-target effects. mdpi.comportico.org For example, as PHD2 is a primary regulator of HIF-2α, inhibitors with high selectivity for PHD2 may be more efficient in stimulating erythropoiesis. portico.orgresearchgate.net

Tissue Specificity: Designing inhibitors that target specific tissues, such as the kidney or bone marrow, could enhance their efficacy and safety profiles. This could involve strategies to improve drug delivery to the target organ or by exploiting the differential expression of PHDs in various tissues. oup.com

Understanding Pleiotropic Effects: The HIF pathway regulates a wide array of physiological processes. A deeper understanding of the broad, pleiotropic effects of systemic HIF activation is crucial. portico.org Future drug development will need to carefully balance the desired therapeutic outcomes with potential unintended consequences of long-term HIF stabilization.

Structure-Based Drug Design: Continued use of techniques like X-ray crystallography and computational modeling will be instrumental in designing inhibitors with improved potency, selectivity, and pharmacokinetic properties. researchgate.net This will enable the rational design of novel chemical scaffolds that can overcome limitations of existing inhibitors. researchgate.net

Dual-Target Inhibitors: For complex diseases like cancer, there is interest in developing inhibitors that can target both HIF-1 and HIF-2, as both can contribute to tumor survival and growth. acs.org

The journey of this compound from a laboratory compound to a clinical therapeutic has significantly advanced our understanding of fundamental biological processes and opened up new possibilities for treating a range of human diseases. The insights gained will undoubtedly fuel the development of the next generation of HIF-PH inhibitors with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and stability of JTZ-951 hydrochloride in experimental settings?

- Methodological Answer : Characterization should include high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Stability studies should assess degradation under varying temperatures (e.g., -20°C vs. 4°C for powder storage) and solvent conditions (e.g., DMSO solubility limitations). Accelerated stability testing under controlled humidity and temperature can predict long-term storage viability. Report results using standardized formats, including retention times, spectral data, and degradation thresholds, as outlined in academic reporting guidelines .

Q. How should researchers design in vitro assays to evaluate the inhibitory activity of this compound against prolyl hydroxylase enzymes?

- Methodological Answer : Use enzyme activity assays with recombinant human prolyl hydroxylase isoforms, monitoring hydroxylation of substrate peptides via oxygen consumption or α-ketoglutarate depletion. Include dose-response curves (e.g., 0.1–10 µM JTZ-951) to determine the half-maximal effective concentration (EC50), referencing the reported EC50 of 0.22 µM . Normalize data to positive controls (e.g., other HIF-PH inhibitors) and negative controls (solvent-only). Validate assay reproducibility across triplicate runs .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance) or species-specific differences in enzyme binding. Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models to correlate plasma concentrations with hemoglobin elevation. Compare in vitro EC50 values with tissue-specific drug levels in vivo. Use genetic knockout models to confirm target specificity. Address interspecies variability by repeating assays with primary cells from the animal model used in vivo .

Q. How can researchers optimize formulation parameters for this compound in preclinical studies, considering its solubility and stability?

- Methodological Answer : Preclinical formulations should prioritize solvents that maximize solubility while minimizing toxicity (e.g., DMSO for in vitro, aqueous carriers for in vivo). For oral dosing, assess stability in gastric pH simulations and use enteric coatings if degradation occurs. For storage, lyophilize the compound for long-term stability (-80°C for solutions, -20°C for powder). Refer to solubility data (e.g., 29.38 mL solvent per 10 mg for 1 mM solution) and stability thresholds provided in chemical datasheets . Experimental design should include accelerated stability testing and compatibility studies with excipients .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound on hemoglobin levels in rodent models?

- Methodological Answer : Use non-linear regression models to fit dose-response curves (e.g., sigmoidal Emax model) and calculate ED50 values. Apply repeated-measures ANOVA to evaluate longitudinal hemoglobin changes across dose groups. Include covariates such as baseline hemoglobin, body weight, and renal function. For small sample sizes, use non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s off-target effects (e.g., CYP or hERG inhibition)?

- Methodological Answer : Replicate assays under standardized conditions (e.g., CYP450 isoform-specific fluorogenic assays, patch-clamp electrophysiology for hERG). Compare results with published datasets and validate using orthogonal methods (e.g., radioligand binding for CYP inhibition). If contradictions persist, evaluate batch-to-batch variability in compound purity or differences in assay protocols. Cross-reference with structural analogs to identify potential scaffold-related off-target liabilities .

Experimental Design and Reporting

Q. What are the key elements of a reproducible experimental protocol for this compound in renal anemia models?

- Methodological Answer : Define animal model criteria (e.g., sex, age, strain), induction method for anemia (e.g., 5/6 nephrectomy), and dosing regimen (oral gavage frequency, vehicle controls). Include hematological endpoints (hemoglobin, reticulocyte counts) and histopathological assessment of renal tissues. Adhere to ARRIVE guidelines for in vivo studies and provide raw data in supplementary materials to enable meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.